7-Fluoroisoquinoline-6-carbaldehyde
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Overview
Description
7-Fluoroisoquinoline-6-carbaldehyde is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoquinoline-6-carbaldehyde can be achieved through several methodologies:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Fluoroisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Fluorinated isoquinolines, including this compound, are explored for their potential therapeutic properties.
Mechanism of Action
The mechanism of action of 7-Fluoroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context.
Comparison with Similar Compounds
6-Fluoroisoquinoline-5-carbaldehyde: Another fluorinated isoquinoline with similar properties but differing in the position of the fluorine and aldehyde groups.
7-Fluoroquinoline-6-carbaldehyde: A related compound with a quinoline instead of an isoquinoline structure.
Uniqueness: 7-Fluoroisoquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and an aldehyde group on the isoquinoline ring makes it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H6FNO |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
7-fluoroisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6FNO/c11-10-4-8-5-12-2-1-7(8)3-9(10)6-13/h1-6H |
InChI Key |
FOEFTFBVDBTKBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)C=O)F |
Origin of Product |
United States |
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